

Comprehensive Characterization Guide: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name:	4-(3-methoxyphenyl)-1H-pyrazol-5-amine
CAS No.:	93690-16-5
Cat. No.:	B2389576

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Executive Summary

Compound: **4-(3-methoxyphenyl)-1H-pyrazol-5-amine** Molecular Formula: $C_{10}H_{11}N_3O$ Exact Mass: 189.0902 Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and cyclin-dependent kinase (CDK) modulators.

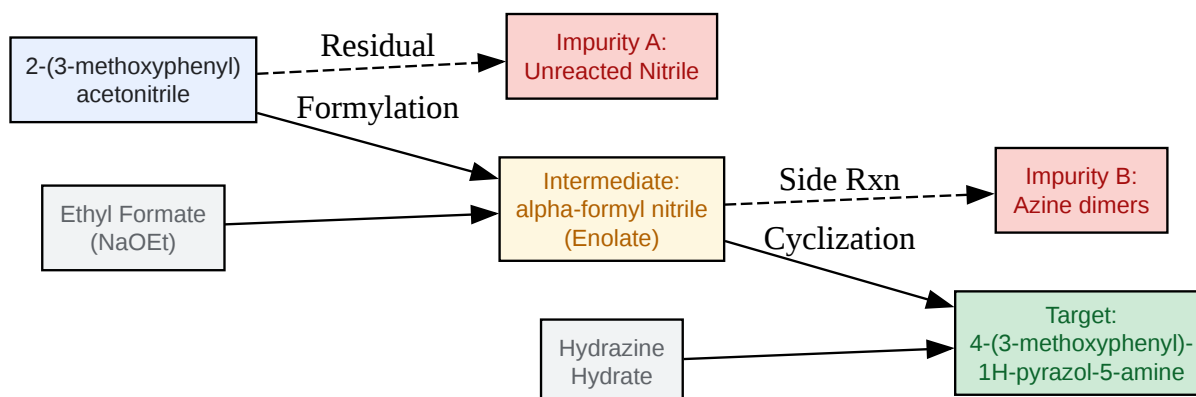
This guide provides a rigorous technical framework for the structural elucidation, purity profiling, and physicochemical characterization of **4-(3-methoxyphenyl)-1H-pyrazol-5-amine**. Unlike its 3-aryl isomers, which are synthesized via benzoylacetonitriles, this 4-aryl congener is typically derived from the formylation of arylacetonitriles. Distinguishing between these regioisomers is the primary analytical challenge addressed herein.

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is prerequisite to accurate characterization, as it dictates the impurity profile. The target molecule is an aminopyrazole with the aryl group at the 4-position, a specific topology that maximizes hydrophobic interactions in kinase ATP-binding pockets.

Synthesis Pathway & Impurity Logic

The synthesis generally proceeds via the Claisen condensation of 2-(3-methoxyphenyl)acetonitrile with ethyl formate, followed by cyclization with hydrazine.



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Figure 1: Synthetic route and potential impurity origins.[1][2] The "alpha-formyl" intermediate is unstable and typically reacted in situ.

Structural Elucidation (Spectroscopy)

The following data establishes the identity of the molecule. The most critical distinction is confirming the 4-aryl substitution pattern versus the 3-aryl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 (Recommended due to solubility and exchangeable proton visibility).[3]

^1H NMR Analysis

The diagnostic peak for the 4-aryl isomer is the C3-H pyrazole singlet. In 4-aryl pyrazoles, this proton is typically deshielded (δ 7.6–8.0 ppm) compared to the C4-H proton of 3-aryl isomers (δ 5.8–6.5 ppm).

Position	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
NH (N1)	11.8 – 12.2	Broad Singlet	1H	Exchangeable pyrazole NH. Disappears with D ₂ O shake.
C3-H	7.65 – 7.85	Singlet	1H	Critical Diagnostic. Confirms 4-substitution.
Ar-H (C2')	7.20 – 7.30	Singlet (t)	1H	Isolated proton on methoxyphenyl ring.
Ar-H (C5')	7.25 – 7.35	Triplet	1H	Meta-coupling.
Ar-H (C6', C4')	6.80 – 7.10	Multiplet	2H	Ortho/Para protons relative to methoxy.
NH ₂ (C5)	4.50 – 5.50	Broad Singlet	2H	Exocyclic amine. Broadening indicates H-bonding.
OCH ₃	3.75 – 3.80	Singlet	3H	Characteristic methoxy sharp singlet.

¹³C NMR Key Signals[4][5]

- C5 (Amine-bearing): ~150–155 ppm (Deshielded quaternary).
- C3 (CH): ~135–140 ppm.
- C4 (Aryl-bearing): ~100–105 ppm (Shielded by amino group donation).

- OCH₃: ~55 ppm.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI Positive (+).
- Observed Mass [M+H]⁺: 190.1 m/z.
- Fragmentation Pattern:
 - m/z 173: Loss of NH₃ (Characteristic of primary amines).
 - m/z 159: Loss of OMe radical (less common in ESI, seen in EI).
 - m/z 121: Tropylium-like ion (methoxybenzyl fragment) if cleavage occurs at C4-Ar bond (rare in soft ionization).

Infrared Spectroscopy (FT-IR)

- 3400–3200 cm⁻¹: Doublet (NH₂ asymmetric/symmetric stretch).
- 1620 cm⁻¹: C=N stretch (Pyrazole ring).
- 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

Physicochemical Profiling

These parameters are essential for formulation and assay development.

Property	Value/Range	Notes
Appearance	Off-white to pale yellow solid	Color deepens upon oxidation (air sensitive).
Melting Point	145 – 155 °C	Broad range indicates potential tautomeric mixtures or impurities.
Solubility	DMSO (>50 mM), Methanol (Good)	Poor solubility in water and non-polar solvents (Hexane).
pKa (Calc)	~3.5 (Pyrazole N), ~14 (Amine)	The pyrazole nitrogen is weakly basic.
LogP	1.2 – 1.5	Moderately lipophilic; suitable for cell-permeability.

Purity & Stability Analysis (HPLC Protocol)

A self-validating HPLC method is required to separate the target from the nitrile precursor and potential dimers.

Method Parameters

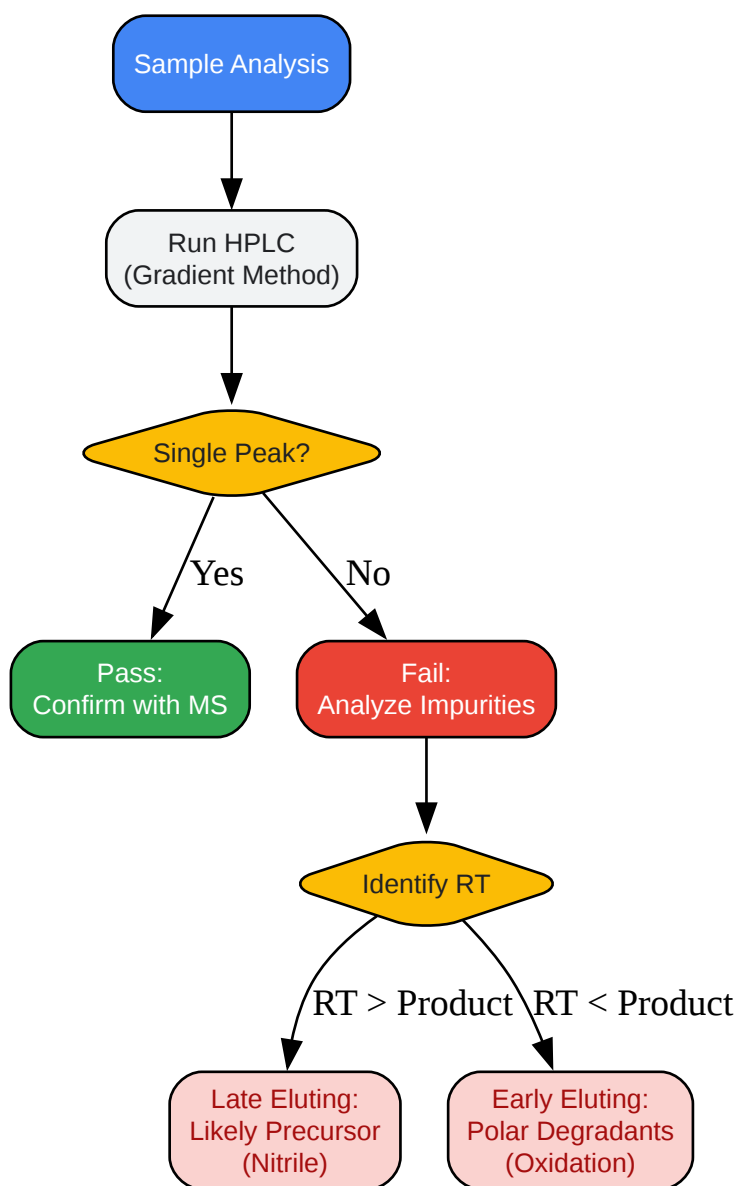
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

Gradient Table

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
2.0	5	Hold
12.0	95	Linear Gradient
15.0	95	Wash
15.1	5	Re-equilibration

Analytical Logic Flow

Use this decision tree to troubleshoot purity issues:



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Figure 2: Analytical decision matrix for purity assessment.

Experimental Protocols

Protocol A: Determination of Regioisomer Purity (4-aryl vs 3-aryl)

Context: If the starting material was benzoylacetone nitrile instead of arylacetone nitrile, you will obtain the 3-aryl isomer. This protocol validates the 4-aryl structure.

- Prepare Sample: Dissolve 5 mg of compound in 600 μ L DMSO- d_6 .
- Acquire ^1H NMR: 16 scans minimum, relaxation delay (d1) \geq 2.0s.
- Analysis:
 - Integrate the singlet in the aromatic region (excluding the methoxy singlet).
 - Pass Criteria: Singlet observed $>$ 7.5 ppm (indicative of C3-H adjacent to two nitrogens).
 - Fail Criteria: Singlet observed $<$ 6.5 ppm (indicative of C4-H in 3-aryl isomer).

Protocol B: Solubility Stress Test

- Weigh 1 mg of compound into a clear vial.
- Add 20 μ L DMSO. Vortex. (Should dissolve immediately).
- Add 980 μ L PBS buffer (pH 7.4) dropwise.[6]
- Observation: If precipitation occurs immediately, the compound has low aqueous solubility (Class II/IV).
- Action: For biological assays, ensure final DMSO concentration is 0.1–1.0% to maintain solubility.

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